
3,4'-Dinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O4 It consists of two benzene rings connected by a single bond, with nitro groups (-NO2) attached to the 3 and 4 positions of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’-Dinitrobiphenyl can be synthesized through the nitration of biphenyl. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods
In industrial settings, the preparation of 3,4’-Dinitrobiphenyl may involve the use of zeolite-assisted nitration. This method utilizes zeolites as catalysts to enhance the nitration process, resulting in higher yields and improved selectivity . The use of zeolites also helps in reducing the generation of hazardous waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dinitrobiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
3,4’-Dinitrobiphenyl has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4’-Dinitrobiphenyl involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions and reagents used . The nitro groups play a crucial role in determining the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
2,4’-Dinitrobiphenyl: Similar to 3,4’-Dinitrobiphenyl but with nitro groups at the 2 and 4 positions.
4,4’-Dinitrobiphenyl: Has nitro groups at the 4 positions of both benzene rings.
2,2’-Dinitrobiphenyl: Nitro groups are located at the 2 positions of both benzene rings.
Uniqueness
The 3 and 4 positions allow for distinct interactions and transformations compared to other dinitrobiphenyl isomers .
Properties
CAS No. |
6311-43-9 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-nitro-3-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8H |
InChI Key |
LTPDHLOPQDBSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



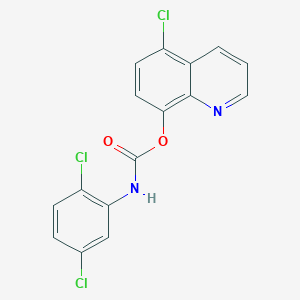

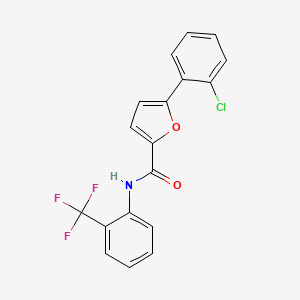
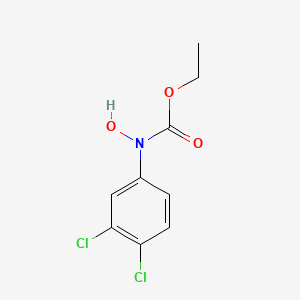
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


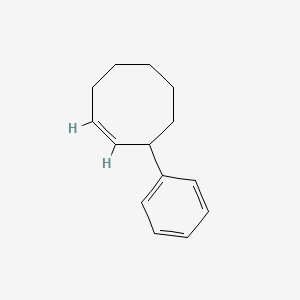
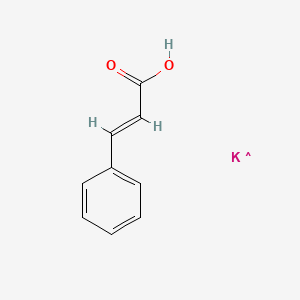
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)

